molecular formula C9H5F3N2O2 B556578 4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid CAS No. 85559-46-2

4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid

Cat. No. B556578
CAS RN: 85559-46-2
M. Wt: 230.14 g/mol
InChI Key: CZPAJVBVULSLGG-UHFFFAOYSA-N
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Description

“4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic Acid” is a photoreactive aromatic diazirine . It can be used for researching a strategy of rapid and accurate structure generation in support of antigen engineering programs .


Molecular Structure Analysis

The molecular formula of the compound is C9H5F3N2O2 . The InChI string is InChI=1S/C9H5F3N2O2/c10-9(11,12)8(13-14-8)6-3-1-5(2-4-6)7(15)16/h1-4H,(H,15,16) . The compound’s canonical SMILES representation is C1=CC(=CC=C1C(=O)O)C2(N=N2)C(F)(F)F .


Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It should be stored under inert gas at a temperature below 0°C . The compound is sensitive to light, air, and heat .

Scientific Research Applications

  • Photoaffinity Labeling of V-ATPase Inhibitors : It's used in synthesizing a 14C-labeled form for binding studies of V-ATPase inhibitors. The diazirine-tagged systems are reliable for PAL due to their ability to form covalent bonds with targets for detection (Bender et al., 2007).

  • Modification of Porous Silicon : It acts as a carbene precursor for reacting with Si-H terminated porous silicon, forming a molecular monolayer useful in creating Bovine Serum Albumin monolayers on porous silicon (Wei et al., 2006).

  • Study of Protein Labeling Molecules : Used in evaluating stability and decay kinetics of diazoalkanes from Trifluoromethyl phenyl diazirine (TPD) molecules, important in understanding carbene/diazoalkane ratios for effective carbene insertion (Djordjevic et al., 2020).

  • Ribosome Structure Studies : Employed in studying the contacts between 5S rRNA and 23S rRNA in Escherichia coli ribosomes (Sergiev et al., 1998).

  • Investigation of Photolysis in Photoaffinity Probes : Its photolysis has been studied to understand the intermediacy of a singlet carbene and its implications in biological systems (Platz et al., 1991).

  • Incorporation into Peptide Photoaffinity Reagents : It has been used to prepare an amino acid for incorporation into peptide photoaffinity reagents, highlighting its utility in creating specific probes (Shih & Bayley, 1985).

  • Synthesis of Modified Oligodeoxyribonucleotides : Used in synthesizing modified units for oligodeoxyribonucleotides, aiding in the photoaffinity modification of proteins and nucleic acids (Agapkina et al., 2002).

  • Identification of MicroRNA Targets : Applied in the synthesis of RNA photo-cross-linking probes for identifying microRNA targets (Nakamoto & Ueno, 2014).

Safety And Hazards

The compound is known to cause skin irritation and serious eye irritation . Precautionary measures include wearing personal protective equipment, avoiding dust formation, and ensuring adequate ventilation .

Future Directions

The compound can be used for researching a strategy of rapid and accurate structure generation in support of antigen engineering programs . This suggests potential applications in the field of bioengineering.

properties

IUPAC Name

4-[3-(trifluoromethyl)diazirin-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)8(13-14-8)6-3-1-5(2-4-6)7(15)16/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPAJVBVULSLGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C2(N=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00234747
Record name 4-(3-Trifluoromethyldiazirino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00234747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid

CAS RN

85559-46-2
Record name 4-(3-Trifluoromethyldiazirino)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085559462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3-Trifluoromethyldiazirino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00234747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(3-TRIFLUOROMETHYLDIAZIRINO)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES9VAY6FMP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
99
Citations
T Bender, M Huss, H Wieczorek, S Grond… - 2007 - Wiley Online Library
Diazirine‐tagged systems are considered reliable compounds for photoaffinity labeling (PAL) in biochemical studies as they enable investigation and understanding of biological …
Y Hatanaka, H Nakayama… - Heterocycles (Sendai), 1993 - pascal-francis.inist.fr
An improved synthesis of 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic acid for photoaffinity labeling CNRS Inist Pascal-Francis CNRS Pascal and Francis Bibliographic Databases …
Number of citations: 25 pascal-francis.inist.fr
I Šolić, I Djordjevic, M Singh, TWJ Steele - abstracts.biomaterials.org
Methods: CaproGlu adhesive formulation: CaproGlu 1000 (used as reference material1, 2), CaproGlu-300 (CG-300), CaproGlu-540 (CG-540), CaproGlu-900 (CG-900), and CaproGlu-…
Number of citations: 2 abstracts.biomaterials.org
P Sergiev, S Dokudovskaya, E Romanova… - Nucleic acids …, 1998 - academic.oup.com
Two photoreactive diazirine derivatives of uridine were used to study contacts between 5S rRNA and 23 rRNA in situ in Escherichia coli ribosomes. 2′-Amino-2′-deoxy-uridine or 5-…
Number of citations: 71 academic.oup.com
Y Ambroise, F Pillon, C Mioskowski… - European Journal of …, 2001 - Wiley Online Library
The synthesis of three bifunctional 3‐phenyl‐3‐(trifluoromethyl)diazirinyl building blocks is described. These compounds were designed for their potential chemical reactivity toward a …
SR Puniredd, O Assad, H Haick - Journal of the American …, 2008 - ACS Publications
Crystalline Si(111) surfaces have been alkylated in a two-step chlorination/alkylation process using various organic molecules having similar backbones but differing in their C−C bond …
Number of citations: 122 pubs.acs.org
YN Utkin, AV Krivoshein, VL Davydov… - European journal of …, 1998 - Wiley Online Library
Labeling of Torpedo californica nicotinic acetylcholine receptor subunits by cobratoxin derivatives with photoactivatable groups Page 1 Eur. J. Biochem. 253, 229J235 (1998) © FEBS …
Number of citations: 25 febs.onlinelibrary.wiley.com
H Zhang, J Xie, Q Feng, J Ye, R Chen, J Yao… - Analytica Chimica …, 2023 - Elsevier
Natural products has been used for the prevention and treatment of diseases for a long history. Research on the bioactive components from natural products and their interaction with …
Number of citations: 3 www.sciencedirect.com
I Djordjevic, G Wicaksono, I Solic, TWJ Steele - Results in Chemistry, 2020 - Elsevier
Trifluoromethyl phenyl diazirine (TPD) molecules are relatively stable carbene precursors, that readily form carbon covalent bonds with proteins. The stability of the diazoalkane …
Number of citations: 6 www.sciencedirect.com
J Wang, P Karami, NC Ataman, DP Pioletti… - …, 2019 - ACS Publications
Rapid adhesion between tissue and synthetic materials is relevant to accelerate wound healing and to facilitate the integration of implantable medical devices. Most frequently, tissue …
Number of citations: 11 pubs.acs.org

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